molecular formula C4H4F4O2S B7779681 1,1,2,2-Tetrafluoroethylthioacetic acid CAS No. 665-35-0

1,1,2,2-Tetrafluoroethylthioacetic acid

Cat. No.: B7779681
CAS No.: 665-35-0
M. Wt: 192.13 g/mol
InChI Key: IHBIKJUTFVFDMX-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoroethylthioacetic acid (CAS 665-35-0) is a fluorinated thioacetic acid derivative characterized by a tetrafluoroethylthio (-SC₂F₄H) group attached to an acetic acid backbone. This compound is commercially available as a specialty chemical, priced at $1,009 per gram (sc-320285, Santa Cruz Biotechnology), indicating its high value in niche applications such as advanced organic synthesis or fluorinated material development . Its structure combines the electron-withdrawing effects of fluorine atoms with the reactivity of the thioester group, making it distinct from non-fluorinated analogs.

Properties

IUPAC Name

2-(1,1,2,2-tetrafluoroethylsulfanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F4O2S/c5-3(6)4(7,8)11-1-2(9)10/h3H,1H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBIKJUTFVFDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00985126
Record name [(1,1,2,2-Tetrafluoroethyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00985126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

665-35-0
Record name [(1,1,2,2-Tetrafluoroethyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00985126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetrafluoroethylthioacetic acid can be synthesized through the reaction of tetrafluoroethylene with thioacetic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2-Tetrafluoroethylthioacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1,2,2-Tetrafluoroethylthioacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,2,2-tetrafluoroethylthioacetic acid involves its interaction with molecular targets through its thioacetic acid group and fluorine atoms. The compound can form strong bonds with various substrates, influencing biochemical pathways and reactions. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable tool in chemical and biological studies .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogs: Thioacetic Acid Derivatives

2-(Tetradecylthio)acetic Acid (CAS 2921-20-2)
  • Structure : Features a long alkyl chain (tetradecyl) instead of the tetrafluoroethyl group.
  • Properties : Classified as a skin/eye irritant (H315, H319) . Lacks fluorination, resulting in lower chemical stability and higher hydrophobicity compared to the target compound.
  • Applications : Used in laboratory settings and substance manufacturing, likely as surfactants or intermediates for hydrophobic polymers .
Thiophene-3-acetic Acid (CAS 6964-21-2)
  • Structure : Contains a thiophene ring, introducing aromaticity and π-conjugation absent in the target compound.
  • Properties : Higher polarity due to the heteroaromatic ring; >98% purity with hazards similar to 2-(tetradecylthio)acetic acid .
  • Applications: Potential use in pharmaceuticals or conductive materials due to thiophene’s electronic properties .
1H,1H,2H,2H-Perfluorodecyl Thioacetate (CAS 125640-21-3)
  • Structure : Long perfluorinated chain (C₁₂H₇F₁₇OS) with enhanced fluorine content.
  • Properties : Extreme hydrophobicity and thermal stability from perfluorination; molar mass = 522.22 g/mol .
  • Applications : Likely employed in coatings or surfactants requiring resistance to harsh environments .

Fluorinated Thioacetic Acid Derivatives

3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid (CAS 70126-48-6)
  • Structure : Combines a tetrafluoroethoxy group with a benzoic acid moiety.
  • Properties: 97% purity; fluorination enhances acidity and electron-deficient character compared to non-fluorinated benzoic acids .
  • Applications : Used in agrochemicals or drug candidates where fluorine improves bioavailability .
Ethyl 4-(1,1,2,2-Tetrafluoroethoxy)benzoate (CAS N/A)
  • Structure : Ester derivative with a tetrafluoroethoxy substituent.
  • Properties : Lower reactivity than the carboxylic acid form; hazards unspecified but likely similar to fluorinated analogs .
  • Applications : Intermediate for fluorinated polymers or liquid crystals .

Heterocyclic Thioacetic Acid Derivatives

2-[[5-(4-Fluorophenyl)-4-[(tetrahydro-2-furanyl)methyl]-4H-1,2,4-triazol-3-yl]thio]acetic Acid (CAS 741731-81-7)
  • Structure : Integrates a triazole ring and tetrahydrofuran group.
  • Applications : Likely explored in medicinal chemistry for targeted drug delivery .

Key Comparison Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Functional Groups Fluorination Applications Hazards
1,1,2,2-Tetrafluoroethylthioacetic Acid 665-35-0 Thioester, -SC₂F₄H High Specialty synthesis, fluorinated materials Not specified
2-(Tetradecylthio)acetic Acid 2921-20-2 Thioester, -SC₁₄H₂₉ None Surfactants, polymers H315, H319
Thiophene-3-acetic Acid 6964-21-2 Thiophene, -COOH None Pharmaceuticals, electronics Skin/eye irritation
1H,1H,2H,2H-Perfluorodecyl Thioacetate 125640-21-3 Thioester, perfluorodecyl Very High Coatings, surfactants Environmental persistence

Table 2: Fluorination Impact on Properties

Compound Type Acidity (Relative) Thermal Stability Hydrophobicity Reactivity
Non-fluorinated thioacetic acids Moderate Low Variable High
Partially fluorinated (e.g., 665-35-0) High Moderate Moderate Moderate
Perfluorinated (e.g., 125640-21-3) Very High Very High Very High Low

Biological Activity

1,1,2,2-Tetrafluoroethylthioacetic acid (TFEA) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, focusing on its antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a unique structure characterized by the presence of tetrafluorinated ethyl and thioacetic acid groups. This configuration contributes to its chemical reactivity and biological interactions.

Antimicrobial Properties

Recent studies have investigated TFEA for its antimicrobial properties against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of TFEA

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that TFEA could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Properties

TFEA has also been evaluated for its anticancer activity. Studies indicate that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells.

Table 2: Anticancer Activity of TFEA

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (breast cancer)25Induction of apoptosis via caspase activation
HT-29 (colon cancer)30Inhibition of cell proliferation

The mechanism by which TFEA induces apoptosis involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

The biological activity of TFEA can be attributed to its ability to interact with cellular targets. Its fluorinated structure enhances lipophilicity, allowing it to penetrate cell membranes effectively. Once inside the cell, TFEA can interact with various biomolecules, leading to oxidative stress and subsequent cellular damage.

Case Studies

Several case studies have been conducted to assess the efficacy of TFEA in vivo. For instance:

  • Case Study 1 : A study involving mice with induced bacterial infections demonstrated that treatment with TFEA significantly reduced bacterial load compared to untreated controls. The study highlighted the compound's potential as an effective therapeutic agent against infections caused by resistant strains.
  • Case Study 2 : In a xenograft model of breast cancer, administration of TFEA resulted in a marked reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues treated with TFEA.

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